2,4-Diamino-6-chloromethylpteridine

描述

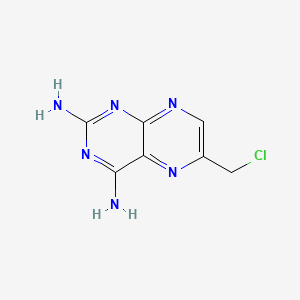

2,4-Diamino-6-chloromethylpteridine is a heterocyclic compound with the molecular formula C7H7ClN6 It is a derivative of pteridine, a bicyclic compound consisting of a pyrimidine ring fused to a pyrazine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-chloromethylpteridine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. One common method includes the reaction of guanidine hydrochloride with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine. This intermediate is then chlorinated using phosphorus oxychloride in the presence of a catalyst such as diisopropylethylamine .

Industrial Production Methods

For industrial-scale production, the process is optimized to improve yield and purity while reducing costs. The use of alcohols to quench the reaction and the addition of dispersants with lower polarity can enhance the recovery rate and simplify the separation of the product .

化学反应分析

Types of Reactions

2,4-Diamino-6-chloromethylpteridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Condensation Reactions: It can form condensation products with aldehydes or ketones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride in dry solvents such as dimethyl sulfoxide or tetrahydrofuran are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pteridines, while oxidation can produce pteridine oxides.

科学研究应用

Medicinal Chemistry

Precursor for Anticancer Agents

2,4-Diamino-6-chloromethylpteridine is primarily recognized as a precursor in the synthesis of various pharmacologically active compounds. Notably, it plays a crucial role in the production of methotrexate, an established antineoplastic agent used in cancer chemotherapy for treating acute leukemia and other malignancies. The synthesis involves alkylating diethyl N-[4-(methylamino)benzoyl]glutamate with this compound hydrochloride, leading to high-purity methotrexate with minimal by-products .

Inhibition of Dihydrofolate Reductase

The compound's mechanism of action includes the inhibition of dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis and cell division. This inhibition is significant in developing anti-cancer and anti-microbial therapies, as it disrupts nucleotide production, leading to reduced cell proliferation .

Biological Studies

Cytotoxic Activity

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies show that derivatives of this compound can significantly inhibit cell proliferation in human breast cancer cells and reduce tumor size in xenograft models.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in murine models. This dual action makes it a candidate for further exploration in treating inflammatory diseases.

Materials Science

The derivatives of this compound are being investigated for their potential use in organic electronics and advanced materials. The unique substitution pattern of this compound allows for various chemical transformations that can lead to innovative materials with specific electronic properties.

Case Study 1: Methotrexate Synthesis

A study focused on the synthesis of methotrexate using this compound highlighted the efficiency of this method. The resulting high-purity methotrexate was achieved through a streamlined process involving few purification steps and high yields . This case underscores the compound's importance in pharmaceutical manufacturing.

Case Study 2: Cytotoxic Evaluation

In a preclinical evaluation involving breast cancer models, treatment with derivatives of this compound resulted in a significant reduction in tumor size compared to control groups. This study not only confirmed its cytotoxic potential but also emphasized its role as a promising candidate for further drug development.

Data Tables

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Precursor for methotrexate synthesis; inhibits DHFR. |

| Cytotoxic Activity | Significant inhibition observed in human breast cancer cells; effective in xenograft models. |

| Anti-inflammatory Effects | Reduces levels of TNF-alpha and IL-6 in murine models. |

| Materials Science | Investigated for use in organic electronics due to unique chemical properties. |

作用机制

The mechanism of action of 2,4-Diamino-6-chloromethylpteridine involves its interaction with specific molecular targets. For instance, it can inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell division. This inhibition disrupts the production of nucleotides, leading to the suppression of cell growth and proliferation .

相似化合物的比较

Similar Compounds

2,4-Diamino-6-chloropyrimidine: A structurally similar compound used in the synthesis of Minoxidil, a medication for hair growth.

2,4-Diamino-6-hydroxypyrimidine: An intermediate in the synthesis of 2,4-Diamino-6-chloromethylpteridine.

Pyrimethamine: An anti-parasitic drug that also inhibits dihydrofolate reductase.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

生物活性

2,4-Diamino-6-chloromethylpteridine is a pteridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its chloromethyl group and two amino groups, which contribute to its reactivity and interaction with biological systems. The following sections will explore the chemical properties, biological mechanisms, and research findings related to this compound.

The molecular formula of this compound is , with a molecular weight of approximately 202.62 g/mol. Its structure includes a pteridine ring with amino groups at the 2 and 4 positions and a chloromethyl group at the 6 position. This configuration enhances its solubility in water and makes it suitable for various laboratory applications.

This compound exhibits biological activity primarily through its interaction with key enzymes involved in nucleotide synthesis:

- Inhibition of Dihydrofolate Reductase (DHFR) : The compound acts as an inhibitor of DHFR, an enzyme crucial for the synthesis of tetrahydrofolate, which is necessary for DNA and RNA synthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, such as cancer cells.

- Impact on Thymidylate Synthase : It also inhibits thymidylate synthase, further disrupting nucleotide production essential for DNA replication.

Biological Activities

Research has indicated several biological activities associated with this compound:

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | References |

|---|---|---|

| Antitumor | Inhibition of DHFR and thymidylate synthase | |

| Antimicrobial | Potential efficacy against bacterial pathogens | |

| Antioxidant | Free radical scavenging activity |

Case Study: Antitumor Effects

A study published in Journal of Medicinal Chemistry explored the effects of various pteridine derivatives on cancer cell lines. The results indicated that this compound effectively inhibited cell growth in murine leukemia models, demonstrating significant promise as a chemotherapeutic agent.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to DHFR. These studies suggest that the compound binds effectively to the active site of the enzyme, supporting its role as a competitive inhibitor .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-diamino-6-chloromethylpteridine, and how can reaction yields be maximized?

- Methodology : The compound is typically synthesized via chloromethylation of a pteridine precursor. Key steps include:

-

Precursor preparation : Start with 2,4-diaminopteridine derivatives (e.g., via Buchwald–Hartwig amination) .

-

Chloromethylation : Use chloromethylating agents (e.g., ClCH₂OCH₃) in anhydrous solvents like dichloromethane under controlled pH (NaOH as base) .

-

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

-

Yield optimization : Monitor reaction temperature (20–25°C) and stoichiometry (1:1.2 molar ratio of precursor to chloromethylating agent) .

Table 1 : Representative Reaction Conditions

Parameter Condition Source Solvent Dichloromethane Base NaOH Temperature 20–25°C Yield 65–78%

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ ~4.2 ppm for –CH₂Cl; δ ~160 ppm for pteridine carbons) .

- Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺: ~215 m/z) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How does the chloromethyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodology :

- pH stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH, 37°C, 24 hrs). Monitor via HPLC: degradation products (e.g., hydrolysis to –CH₂OH) increase at pH >10 .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at 2–8°C in inert atmospheres .

Q. What mechanisms underlie contradictory data in biological activity studies of this compound?

- Methodology :

- Purity validation : Re-test batches using orthogonal methods (e.g., NMR + HPLC) to rule out impurities (e.g., unreacted –CH₂Cl intermediates) .

- Biological assays : Use standardized cell lines (e.g., HEK293) with positive/negative controls. For example, inconsistent IC₅₀ values in kinase inhibition may arise from solvent effects (DMSO vs. aqueous buffers) .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- Methodology :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., dihydrofolate reductase). Focus on –CH₂Cl’s electrostatic contributions .

- QSAR analysis : Correlate substituent effects (e.g., –Cl vs. –F) with activity data from analogs (e.g., 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine ).

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for synthesis/purification .

- Waste disposal : Segregate halogenated waste; neutralize –CH₂Cl residues with 10% NaHCO₃ before disposal .

- Emergency response : For spills, adsorb with vermiculite and treat with 5% sodium thiosulfate .

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodology :

- Recrystallization solvents : Compare DSC data from ethanol (mp: 128–130°C) vs. acetonitrile (mp: 125–127°C) .

- Polymorphism screening : Use X-ray diffraction to identify crystalline forms (e.g., Form I vs. Form II) .

属性

IUPAC Name |

6-(chloromethyl)pteridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJBYRAXZVHUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82778-08-3 (hydrochloride) | |

| Record name | 2,4-Diamino-6-chloromethylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90206130 | |

| Record name | 2,4-Diamino-6-chloromethylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57521-63-8 | |

| Record name | 2,4-Diamino-6-chloromethylpteridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-6-chloromethylpteridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。